molecular formula C19H19FN6 B10921326 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole

Cat. No.: B10921326
M. Wt: 350.4 g/mol
InChI Key: LOZROIUKELZWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple pyrazole rings and a fluorophenyl group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with 1,3-dimethylpyrazole in the presence of a suitable catalyst. This is followed by cyclization reactions to form the pyrazole rings. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly reported. scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced pyrazole rings.

Scientific Research Applications

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole: Lacks the fluorophenyl group, resulting in different chemical properties.

    1-(4-fluorophenyl)-3,5-dimethylpyrazole: Contains fewer pyrazole rings, affecting its reactivity and applications.

Uniqueness

The unique combination of multiple pyrazole rings and a fluorophenyl group in 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole distinguishes it from other similar compounds. This structural arrangement contributes to its distinctive chemical behavior and broad range of applications.

Properties

Molecular Formula

C19H19FN6

Molecular Weight

350.4 g/mol

IUPAC Name

3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole

InChI

InChI=1S/C19H19FN6/c1-12-16(10-24(3)21-12)18-9-19(17-11-25(4)22-13(17)2)26(23-18)15-7-5-14(20)6-8-15/h5-11H,1-4H3

InChI Key

LOZROIUKELZWIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NN2C3=CC=C(C=C3)F)C4=CN(N=C4C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.